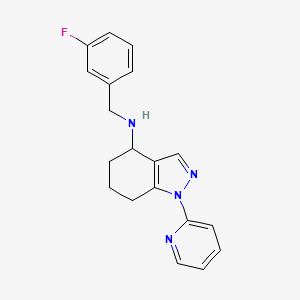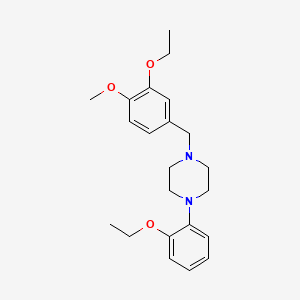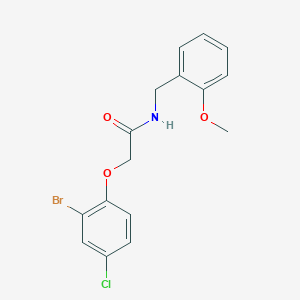![molecular formula C20H19N3O3S B6003586 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone](/img/structure/B6003586.png)
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone, also known as GW 501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first discovered in the 1990s and has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 exerts its effects through the activation of PPARδ, a nuclear receptor that regulates gene expression involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ by 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, enhanced mitochondrial biogenesis, and reduced inflammation. These effects lead to improved metabolic function, increased energy expenditure, and improved cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 in lab experiments is its ability to activate PPARδ selectively, without affecting other PPAR isoforms. This allows for the specific study of PPARδ-mediated effects. However, a limitation of using 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 is its potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research involving 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516. These include further elucidation of its mechanisms of action, identification of novel targets for 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516-mediated effects, and the development of more selective and potent PPARδ agonists. Additionally, the potential for 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 as a therapeutic agent in the treatment of metabolic diseases, cardiovascular diseases, and cancer warrants further investigation.
Métodos De Síntesis
The synthesis of 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 involves several steps, including the condensation of 2,3-dihydro-1H-indole with 4-chlorobenzyl chloride, followed by the reaction of the resulting intermediate with 4-(methylsulfonyl)benzyl chloride. The final step involves the cyclization of the intermediate with hydrazine hydrate to form the pyridazinone ring.
Aplicaciones Científicas De Investigación
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone 501516 has been extensively studied for its potential applications in various fields of research, including metabolic diseases, cardiovascular diseases, and cancer. In metabolic diseases, it has been shown to improve insulin sensitivity, increase glucose uptake, and enhance lipid metabolism. In cardiovascular diseases, it has been shown to improve cardiac function and reduce inflammation. In cancer, it has been shown to inhibit tumor growth and induce apoptosis.
Propiedades
IUPAC Name |
5-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-12-17(20(24)22-21-14)13-15-6-8-18(9-7-15)27(25,26)23-11-10-16-4-2-3-5-19(16)23/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUGUHDRTPUKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6003507.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6003513.png)
![1-(1-cyclohexen-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6003514.png)
![2-[1-(cyclohexylmethyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6003522.png)
![1,5-dimethyl-4-[(4-nitro-7-oxo-1,3,5-cycloheptatrien-1-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6003537.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003559.png)
![N~1~-(2-bromophenyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6003560.png)

![1-cyclopentyl-4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6003571.png)
![1-(3-pyridinylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6003582.png)
![6-[(2-methoxyphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003591.png)

![N-(3'-fluoro-4-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6003609.png)
